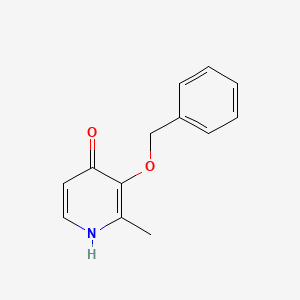

3-(benzyloxy)-2-methyl-4(1H)-pyridinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-phenylmethoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-10-13(12(15)7-8-14-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKGCSWOAILTET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone. This compound is a benzyloxy-protected prodrug of a potent bidentate iron chelator, 3-hydroxy-2-methyl-4(1H)-pyridinone. Its core mechanism is centered on the sequestration of intracellular iron, leading to a cascade of downstream cellular effects. By modulating iron homeostasis, this class of compounds holds significant therapeutic potential in iron-overload disorders, as well as emerging applications in oncology, infectious diseases, and neurodegenerative conditions. This document details the molecular basis of action, from prodrug activation and metal ion coordination chemistry to the subsequent impact on cellular pathways. Furthermore, it provides validated, step-by-step experimental protocols for researchers to investigate and quantify these mechanisms in a laboratory setting.

Introduction: The Central Role of Iron and the 3-Hydroxypyridinone Scaffold

Iron is an indispensable element for nearly all living organisms, serving as a critical cofactor for enzymes involved in a myriad of cellular processes, including DNA synthesis, cellular respiration, and oxygen transport.[1] However, its high reactivity, particularly its ability to catalyze the formation of damaging reactive oxygen species (ROS) via the Fenton reaction, necessitates tight physiological regulation.[2] Dysregulation of iron homeostasis can lead to either iron deficiency or iron overload, both of which have severe pathological consequences.

Iron overload is a hallmark of genetic disorders like hemochromatosis and is a common consequence of repeated blood transfusions in patients with conditions such as β-thalassemia.[3] In these states, the capacity of the iron-transport protein transferrin is exceeded, leading to the appearance of non-transferrin-bound iron (NTBI), a toxic species readily taken up by parenchymal cells of the liver, heart, and endocrine glands.[3] Intracellularly, this contributes to an expanded labile iron pool (LIP), a chelatable, redox-active fraction of cellular iron that is a major driver of oxidative stress and cellular damage.[3]

Chelation therapy is the cornerstone of managing iron overload. The 3-hydroxy-4-pyridinone (3,4-HP) scaffold has emerged as a highly effective class of orally active iron chelators.[4] The clinically approved drug Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone) is a prominent member of this family, validating the therapeutic utility of this chemical class.[5][6] These molecules act as bidentate ligands, meaning they use two coordination sites to bind to a metal ion.

The Prodrug Strategy: Unmasking the Active Chelator

The subject of this guide, this compound, is designed as a prodrug. The core chelating functionality of the 3,4-HP scaffold resides in the ortho-hydroxy and ketone groups, which together form a high-affinity binding site for hard metal cations like Fe³⁺.[7] In the title compound, the critical 3-hydroxy group is masked by a benzyl ether.

This benzyloxy group renders the molecule inactive as an iron chelator. However, it can enhance certain physicochemical properties, such as lipophilicity, potentially influencing its absorption and distribution characteristics. The primary mechanistic event for this compound is its metabolic activation in vivo.

Mechanism of Activation

The benzyl protecting group is cleaved by metabolic processes, likely involving hepatic cytochrome P450 enzymes or other reductive pathways, to yield the active metabolite, 3-hydroxy-2-methyl-4(1H)-pyridinone.[8][9][10] This de-benzylation unmasks the 3-hydroxy group, making it available for iron coordination.

Molecular Mechanism of Action: Iron(III) Chelation

Once activated, 3-hydroxy-2-methyl-4(1H)-pyridinone exerts its therapeutic effect by chelating excess iron.

Coordination Chemistry

The active metabolite is a bidentate ligand that coordinates Fe³⁺ via the deprotonated 3-hydroxy group and the 4-carbonyl oxygen. To satisfy the six-coordinate preference of the ferric ion, three molecules of the chelator bind to a single Fe³⁺ ion, forming a stable, neutral, and water-soluble 3:1 octahedral complex.[7] This high-affinity interaction effectively sequesters iron from the LIP. The resulting complex can then be safely excreted from the body, primarily via the kidneys.[6]

Binding Affinity and Selectivity

The efficacy of a chelator is quantified by its pM value (pFe³⁺ in this case), which represents the negative logarithm of the free metal ion concentration at a defined pH (typically 7.4) and total ligand/metal concentrations. A higher pFe³⁺ value indicates a stronger affinity for iron. While the specific pFe³⁺ for 3-hydroxy-2-methyl-4(1H)-pyridinone is not widely reported, closely related analogs like Deferiprone have a pFe³⁺ value around 19.4, and other derivatives can reach values as high as 21.7, indicating very high affinity for iron under physiological conditions.[11] These compounds generally show lower affinity for other biologically important divalent cations like Zn²⁺ and Cu²⁺, providing a degree of selectivity for iron.[12]

| Compound / Analog | Class | Reported pFe³⁺ | Reference |

| Deferiprone | 3-Hydroxy-4-pyridinone | ~19.4 | [11] |

| CP502 (analog) | 3-Hydroxy-4-pyridinone | 21.7 | [11] |

| 3-hydroxy-2-methyl-4(1H)-pyridinone | 3-Hydroxy-4-pyridinone | ~19-20 (Estimated) | N/A |

Cellular Consequences of Iron Depletion

By reducing the labile iron pool, the active metabolite of this compound initiates several key downstream cellular events.

Mitigation of Oxidative Stress

The primary benefit of reducing the LIP is the inhibition of the Fenton and Haber-Weiss reactions. These reactions involve the iron-catalyzed conversion of less reactive species like hydrogen peroxide (H₂O₂) into the highly destructive hydroxyl radical (•OH). By sequestering the catalytic iron, the chelator effectively acts as a potent, indirect antioxidant, preventing damage to lipids (lipid peroxidation), proteins, and nucleic acids.

Inhibition of Iron-Dependent Enzymes

Many essential enzymes rely on iron as a cofactor. A significant reduction in the LIP can inhibit their activity. A key example is ribonucleotide reductase, the rate-limiting enzyme in DNA synthesis that converts ribonucleotides to deoxyribonucleotides. Its inhibition by iron depletion is a primary reason for the anti-proliferative effects of iron chelators, which is being explored for anti-cancer therapies.[13][14] Other iron-dependent enzymes, such as prolyl hydroxylases involved in collagen synthesis, can also be affected.[15]

Potential Therapeutic Applications

The mechanism of iron chelation provides a strong rationale for the therapeutic use of this compound and its active form in several disease areas:

-

Iron Overload Disorders: The primary and most established application is for treating conditions like β-thalassemia and hemochromatosis.[3]

-

Oncology: By starving cancer cells of the iron required for rapid proliferation, iron chelators show promise as anti-cancer agents.[13][16]

-

Antimicrobial Therapy: Many pathogenic microbes have a high iron requirement for virulence and growth. Iron chelation can be an effective strategy to inhibit bacterial and fungal growth.[7]

-

Neurodegenerative Diseases: The accumulation of iron and subsequent oxidative stress in specific brain regions is implicated in diseases like Parkinson's and Alzheimer's. Brain-permeable iron chelators are being investigated as neuroprotective agents.

Experimental Protocols for Mechanistic Investigation

To characterize the mechanism of action of this compound or its active metabolite, the following experimental workflows are recommended.

Protocol 1: Spectrophotometric Determination of Iron(III) Chelation

This protocol provides a method to quantify the iron-chelating activity of a compound in a cell-free system using the indicator ferrozine. Ferrozine forms a colored complex with Fe²⁺. A chelator will compete with ferrozine for the iron, leading to a decrease in the colored complex, which can be measured by absorbance.

Materials:

-

3-hydroxy-2-methyl-4(1H)-pyridinone (the active metabolite)

-

Ferrozine

-

Ferrous sulfate (FeSO₄)

-

HEPES buffer (pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Solutions:

-

Prepare a 10 mM stock solution of the test compound in an appropriate solvent (e.g., DMSO or water).

-

Prepare a 5 mM solution of ferrozine in HEPES buffer.

-

Prepare a 2 mM solution of FeSO₄ in water. This should be made fresh.

-

-

Assay Setup: In a 96-well plate, add reagents in the following order:

-

140 µL of HEPES buffer.

-

20 µL of the test compound at various concentrations (e.g., serial dilutions from the stock). For the control, add 20 µL of the solvent.

-

20 µL of the 2 mM FeSO₄ solution to all wells.

-

-

Incubation: Mix and incubate the plate at room temperature for 10 minutes to allow the test compound to chelate the iron.

-

Indicator Addition: Add 20 µL of the 5 mM ferrozine solution to all wells to initiate the color reaction with the remaining free Fe²⁺.

-

Final Incubation & Measurement: Mix and incubate for another 10 minutes at room temperature. Measure the absorbance at 562 nm using a microplate reader.

-

Calculation: The percentage of iron chelation is calculated using the formula: % Chelation = [1 - (Absorbance_sample / Absorbance_control)] * 100

Protocol 2: Measurement of the Labile Iron Pool (LIP) in Cultured Cells

This protocol uses the fluorescent probe calcein-acetoxymethyl ester (Calcein-AM) to measure changes in the intracellular LIP. Calcein-AM is cell-permeable and non-fluorescent. Intracellular esterases cleave it to calcein, which is fluorescent and trapped in the cell. The fluorescence of calcein is quenched upon binding to labile iron. An effective chelator will remove iron from calcein, causing an increase in fluorescence.

Materials:

-

Adherent cells (e.g., HepG2 human liver cancer cells)

-

Cell culture medium (e.g., DMEM)

-

Calcein-AM

-

This compound (prodrug) or its active metabolite

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed cells in a suitable format (e.g., 96-well black-walled plate or glass-bottom dishes) and allow them to adhere overnight.

-

Calcein Loading:

-

Prepare a 1 mM stock solution of Calcein-AM in DMSO.

-

Dilute the stock solution in serum-free medium to a final working concentration of 0.25-0.5 µM.

-

Wash the cells once with PBS.

-

Incubate the cells with the calcein-AM working solution for 15-30 minutes at 37°C in the dark.

-

-

Washing: Wash the cells twice with PBS to remove extracellular calcein-AM. Add fresh medium.

-

Baseline Measurement: Measure the baseline fluorescence (λ_ex ≈ 488 nm, λ_em ≈ 515 nm). This represents the fluorescence quenched by the basal LIP.

-

Compound Addition: Add the test compound (prodrug or active metabolite) at the desired final concentration to the cells.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 1-2 hours. An increase in fluorescence indicates the removal of iron from calcein by the test compound.

-

Data Analysis: The change in fluorescence over time reflects the rate and extent of intracellular iron chelation.

Conclusion

This compound functions as a prodrug, which upon metabolic activation, yields a potent 3-hydroxy-4-pyridinone iron chelator. Its core mechanism of action is the high-affinity sequestration of intracellular labile iron. This singular molecular event triggers a host of beneficial downstream effects, including the profound reduction of oxidative stress and the inhibition of iron-dependent enzymes crucial for cell proliferation. This well-defined mechanism provides a strong scientific rationale for its application in iron-overload disorders and offers significant promise for its development in the fields of oncology, infectious disease, and neurodegeneration. The experimental protocols provided herein offer robust methods for researchers to further investigate and validate the therapeutic potential of this important class of molecules.

References

-

Semantic Scholar. (n.d.). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Retrieved January 7, 2026, from [Link]

- Kontoghiorghes, G. J., & Kontoghiorghe, C. N. (2020). Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases. International Journal of Molecular Sciences, 21(22), 8537.

-

ResearchGate. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Retrieved January 7, 2026, from [Link]

- Hider, R. C., et al. (2000). The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values. Perspectives in Bioinorganic Chemistry, 1-16.

- Srichairatanakool, S., et al. (2014). Evaluation of a novel oral iron chelator 1-(N-acetyl-6-aminohexyl)-3-hydroxypyridin-4-one (CM1) for treatment of iron overload in mice. Pharmacology & Pharmacy, 5(10), 971.

- Irto, A., et al. (2021).

-

PubChem. (n.d.). 3-(hydroxymethyl)-2-methyl-1-(4-methylphenyl)-4(1H)-pyridinone. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 4-Pyridinone,3-OH-2-Me. Retrieved January 7, 2026, from [Link]

- Moniz, T., et al. (2017). Tuning the Anti(myco)bacterial Activity of 3-Hydroxy-4-pyridinone Chelators through Fluorophores. Molecules, 22(12), 2133.

- Mao, D. T., Driscoll, J. S., & Marquez, V. E. (1984). Synthesis of 3-hydroxy-2- and -4-pyridone nucleosides as potential antitumor agents. Journal of Medicinal Chemistry, 27(2), 160–164.

- Cigala, R. M., et al. (2021). Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance. Molecules, 26(23), 7288.

-

ResearchGate. (2018). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved January 7, 2026, from [Link]

- Fiedor, J., et al. (2021). Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones. International Journal of Molecular Sciences, 22(5), 2462.

- Gorobets, N. Y., et al. (2021). Role of Iron Chelation and Protease Inhibition of Natural Products on COVID-19 Infection. Biomolecules, 11(6), 786.

-

MDPI. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Retrieved January 7, 2026, from [Link]

-

PubMed. (1988). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Retrieved January 7, 2026, from [Link]

-

gsis. (n.d.). 3-HYDROXY-2-(HYDROXYMETHYL)-1-METHYL-4(1H)-PYRIDINONE. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved January 7, 2026, from [Link]

-

PubMed. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. Retrieved January 7, 2026, from [Link]

-

MDPI. (2023). Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. Retrieved January 7, 2026, from [Link]

-

MDPI. (2023). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). Deferiprone. Retrieved January 7, 2026, from [Link]

-

National Institutes of Health. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Deferiprone. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2000). An efficient method for the N-debenzylation of aromatic heterocycles. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2021). Removal of benzyl protective group through hydrogenolysis. Retrieved January 7, 2026, from [Link]

-

PubMed. (2017). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Retrieved January 7, 2026, from [Link]

Sources

- 1. Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-4-Pyridinone as Potential Chelating Agent for the Remediation of Ecotoxic Metals from Environmental Matrices [iris.unime.it]

- 3. Evaluation of a novel oral iron chelator 1-(N-acetyl-6-aminohexyl)-3-hydroxypyridin-4-one (CM1) for treatment of iron overload in mice [scirp.org]

- 4. Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. Tuning the Anti(myco)bacterial Activity of 3-Hydroxy-4-pyridinone Chelators through Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uwindsor.ca [uwindsor.ca]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

A-00. An In-Depth Technical Guide to the Physicochemical Properties of 3-(Benzyloxy)-2-methyl-4(1H)-pyridinone

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone, a key intermediate and analogue in the development of 3-hydroxypyridin-4-one based therapeutic agents, particularly iron chelators.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth, field-proven insights into the experimental determination and significance of its properties. We delve into the causality behind analytical choices, present detailed experimental protocols, and summarize key data for practical application in a research and development setting.

Introduction and Scientific Context

This compound (Bz-DMP) is a crucial, protected precursor in the synthesis of 3-hydroxy-2-methyl-4(1H)-pyridinone, a close analogue of Deferiprone, an orally active iron chelator used in the treatment of iron overload disorders.[3] The benzyloxy group serves as a protecting group for the hydroxyl function, which is essential for the molecule's iron-chelating activity. Understanding the physicochemical properties of this protected intermediate is paramount for several reasons:

-

Synthesis Optimization: Knowledge of solubility, melting point, and spectroscopic characteristics is vital for optimizing reaction conditions, purification strategies (e.g., crystallization, chromatography), and ensuring the synthesis of a high-purity final compound.

-

Analytical Method Development: Characterizing Bz-DMP allows for the development of robust analytical methods (e.g., HPLC, TLC) to monitor reaction progress and assess the purity of synthetic intermediates and the final active pharmaceutical ingredient (API).

-

Drug Development Insight: While not the active agent itself, the lipophilicity and stability of Bz-DMP can influence its handling, storage, and the design of the final deprotection step in a drug manufacturing process.

This guide will systematically explore the key properties of this compound, providing both the data and the scientific rationale behind its measurement.

Molecular Structure and Core Identifiers

The foundational step in characterizing any chemical entity is to define its structure and fundamental properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 61160-18-7 | [5][6][7] |

| Molecular Formula | C₁₃H₁₃NO₂ | [4][5][6] |

| Molecular Weight | 215.25 g/mol | [4][7][8] |

| Physical Form | Khaki or Brown Solid | [6] |

Key Physicochemical Properties

Melting Point and Thermal Analysis

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range typically signifies high purity, whereas a broad range can indicate the presence of impurities that depress the freezing point.

| Property | Value |

| Melting Point | 171-173 °C |

-

Expert Insight: The relatively high melting point of 171-173 °C suggests a stable crystalline lattice structure.[5][6][7] This thermal stability is advantageous for storage and handling under standard laboratory conditions. When synthesizing this compound, recrystallization is an effective purification method, and the melting point serves as a primary, straightforward quality control check. A deviation from this range warrants further investigation by methods such as HPLC or mass spectrometry to identify potential impurities.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a crucial predictor of a drug molecule's ability to cross biological membranes.

| Property | Value |

| LogP (Computed) | 2.26 |

-

Expert Insight: A LogP value of 2.26 indicates that this compound is moderately lipophilic.[5] This is expected due to the presence of the benzyl group. This property governs its solubility in organic solvents, making techniques like extraction with chloroform or ethyl acetate and purification via normal-phase chromatography highly effective.[6] In the context of drug development, this lipophilicity must be removed via debenzylation to reveal the hydrophilic, chelating 3-hydroxy group, which is essential for aqueous solubility and biological activity.

Acidity and Basicity (pKa)

This protocol describes a standard method for determining the pKa of a weakly basic compound.

Causality: Potentiometric titration is the gold-standard method for pKa determination. It works by monitoring the change in pH of a solution as a titrant of known concentration is added. The point of half-neutralization, where half of the compound is in its protonated form and half is in its neutral form, corresponds to the pKa. This method is accurate, reliable, and provides a direct thermodynamic measurement.

Step-by-Step Methodology:

-

Preparation: Accurately weigh ~10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 20% v/v methanol/water) to ensure complete solubility.

-

Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and a micro-burette containing a standardized solution of 0.1 M HCl.

-

Data Collection: Record the initial pH of the solution. Add the HCl titrant in small, precise increments (e.g., 0.02 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Endpoint Determination: Continue the titration well past the equivalence point, identified by a sharp change in pH.

-

Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve. The pKa can be determined from the pH value at the half-equivalence point. Alternatively, a Gran plot or derivative plots can be used for more precise determination.

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic data provide unambiguous confirmation of the molecular structure and a quantitative measure of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

-

¹H NMR (CDCl₃):

-

δ 7.39 (1H, d, J = 6.9Hz, 6-H): Doublet corresponding to the proton at position 6 of the pyridinone ring.

-

δ 7.31-7.25 (5H, m, Ph-H): Multiplet representing the five protons of the phenyl ring of the benzyl group.

-

δ 6.35 (1H, d, J = 6.9Hz, 5-H): Doublet for the proton at position 5 of the pyridinone ring.

-

δ 5.03 (2H, s, CH₂Ph): Singlet for the two methylene protons of the benzyl group.

-

δ 2.15 (3H, s, CH₃): Singlet for the three protons of the methyl group at position 2.[6]

-

-

Expert Insight: The proton NMR spectrum is highly diagnostic. The singlet at 5.03 ppm unequivocally confirms the presence of the benzylic CH₂ group, while the signals at 7.39 and 6.35 ppm confirm the substitution pattern on the pyridinone ring. Integration of these signals should correspond to the number of protons, providing a quantitative check on the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the compound and for monitoring the progress of its synthesis or degradation.

Causality: A reverse-phase C18 column is chosen because it effectively separates compounds based on their hydrophobicity. Given the moderate lipophilicity of Bz-DMP (LogP ~2.26), it will be well-retained and effectively separated from more polar starting materials or more lipophilic impurities. A gradient elution is employed to ensure that compounds with a wide range of polarities can be eluted and detected within a reasonable timeframe, providing a comprehensive purity profile. UV detection is ideal as the pyridinone and benzyl chromophores absorb strongly in the UV range.

Step-by-Step Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Sample Preparation: Dissolve the compound in the initial mobile phase composition (e.g., 1 mg/mL).

-

Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Diagram of HPLC Purity Workflow

Caption: HPLC workflow for purity assessment.

Synthesis and Purification Overview

This compound is typically synthesized from 3-(benzyloxy)-2-methyl-4H-pyran-4-one. The synthesis involves the reaction of the pyranone with an ammonia solution, often at reflux, to facilitate ring transformation.[6]

The purification process is critical and leverages the compound's physicochemical properties. After the reaction, the pH is adjusted to precipitate the crude product. Because of its moderate lipophilicity and good crystallinity, a combination of extraction with an organic solvent like chloroform and subsequent recrystallization from a solvent mixture such as methanol/ether is highly effective for achieving high purity.[6]

Conclusion

This guide has detailed the essential physicochemical properties of this compound, a compound of significant interest in medicinal chemistry. Its well-defined melting point, moderate lipophilicity, and distinct spectroscopic signature provide a solid foundation for its synthesis, purification, and use as a key intermediate. The experimental protocols and scientific rationale provided herein serve as a practical resource for researchers and developers, ensuring the reliable and efficient application of this molecule in the pursuit of novel therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound | CAS#:61160-18-7. [Link]

-

ChemBK. 3-benzyloxy-1-n-hexyl-2-methyl-4-pyridone. [Link]

-

Kontoghiorghes, G. J., & Kontoghiorghe, C. N. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. PMC. [Link]

-

ResearchGate. New hydrophilic 3-hydroxy-4-pyridinone chelators with ether-derived substituents: Synthesis and evaluation of analytical performance in the determination of iron in waters. [Link]

-

National Institutes of Health. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. [Link]

-

PubChem. 1-(benzyloxy)pyridin-2(1H)-one. National Center for Biotechnology Information. [Link]

-

Grady, R. W. (2000). The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values. Portland Press. [Link]

-

PubMed. Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase. [Link]

-

ACS Publications. Hydroxypyridinone Journey into Metal Chelation. Chemical Reviews. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C13H13NO2 | CID 2726416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:61160-18-7 | Chemsrc [chemsrc.com]

- 6. This compound | 61160-18-7 [amp.chemicalbook.com]

- 7. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 8. 61160-18-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Genesis of a Chelator: A Technical Guide to the Discovery and History of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone, a pivotal intermediate in the synthesis of 3-hydroxypyridin-4-one (3,4-HOPO) iron chelators. While not a therapeutic agent itself, its emergence was a critical step in the development of orally active iron-chelating drugs, most notably deferiprone. We will explore the synthetic pathway from the readily available starting material, maltol, detailing the strategic use of the benzyl protecting group. Furthermore, this guide will provide a comprehensive, step-by-step experimental protocol for the synthesis and characterization of this compound, supported by spectroscopic data. The historical context of the broader class of 3-hydroxypyridin-4-ones as a response to the clinical need for effective and patient-friendly iron chelation therapy will also be discussed, highlighting the significance of this key synthetic precursor.

Introduction: The Clinical Imperative for Orally Active Iron Chelators

Iron, while essential for numerous physiological processes, can become toxic in overload conditions, a common complication for patients requiring regular blood transfusions, such as those with thalassemia major. For decades, the standard of care for iron overload was the parenteral administration of deferoxamine, a therapy hampered by poor patient compliance due to its demanding administration regimen. This clinical challenge spurred a dedicated search for orally bioavailable iron chelators.

In the late 1970s and early 1980s, a new class of compounds, the 3-hydroxypyridin-4-ones (3,4-HOPOs), emerged as promising candidates. These bidentate ligands demonstrated a high and selective affinity for ferric iron, forming stable, neutral complexes that could be readily excreted. The development of these compounds, including the now-marketed drug deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one), marked a significant advancement in the management of iron overload diseases.

The synthetic accessibility of these vital chelators hinges on a robust and scalable chemical pathway. A cornerstone of this pathway is the strategic use of a protecting group for the reactive 3-hydroxy moiety of the starting material. This is where this compound comes into focus, not as an active pharmaceutical ingredient, but as a critical, stable intermediate that facilitates the construction of the desired pyridinone scaffold.

The Discovery of this compound as a Key Synthetic Intermediate

The journey to effective 3,4-HOPO iron chelators began with the identification of suitable starting materials and the development of a synthetic route that would allow for the facile introduction of various substituents on the pyridinone ring. Maltol (3-hydroxy-2-methyl-4-pyrone), a naturally occurring and inexpensive compound, was identified as an ideal precursor.

The core challenge in converting maltol to a 3-hydroxypyridin-4-one is the selective reaction at the pyrone ring oxygen to introduce a nitrogen atom, without unwanted side reactions involving the 3-hydroxy group. The key innovation was the protection of this hydroxyl group as a benzyl ether. The benzyl group is an ideal protecting group in this context due to its stability under the conditions required for the subsequent ring transformation and its relatively straightforward removal via hydrogenolysis.

This synthetic strategy, involving the initial benzylation of maltol to form 3-(benzyloxy)-2-methyl-4H-pyran-4-one, followed by reaction with a primary amine to yield the corresponding N-substituted this compound, became the foundational method for producing a wide array of 3,4-HOPO derivatives for structure-activity relationship studies. The specific compound, this compound, is formed when ammonia is used as the amine source, leading to an unsubstituted nitrogen at the 1-position of the pyridinone ring.

Synthetic Workflow and Mechanism

The synthesis of this compound is a two-step process starting from maltol. The overall workflow is depicted below:

Caption: Final deprotection step to yield the active chelator.

Conclusion

The discovery and development of this compound represent a crucial, albeit often overlooked, chapter in the history of iron chelation therapy. While not a therapeutic agent itself, its role as a key synthetic intermediate enabled the systematic investigation and eventual clinical realization of the 3-hydroxypyridin-4-one class of oral iron chelators. The elegant and efficient synthetic strategy, originating from the readily available maltol, showcases the power of strategic protecting group chemistry in facilitating the synthesis of complex and medically important molecules. This technical guide provides a comprehensive overview of its discovery, a detailed and validated synthetic protocol, and an appreciation for its pivotal place in the ongoing effort to improve the lives of patients with iron overload disorders.

References

- Saghaie, L., Sadeghi-aliabadi, H., & Kafiri, M. (2009). Synthesis and biological evaluation of bidentate 3-hydroxypyridin-4-ones iron chelating agents. Research in Pharmaceutical Sciences, 4(1), 25-32.

- Saghaie, L., Liu, D., & Hider, R. C. (2008). Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload. Iranian Journal of Pharmaceutical Research, 7(3), 173-183.

- Zhou, T., Kong, X., & Hider, R. C. (2019). Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands. Dalton Transactions, 48(11), 3459–3466.

An In-depth Technical Guide to the Solubility of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone for Pharmaceutical Development

Introduction

In the landscape of drug discovery and development, understanding the physicochemical properties of a new chemical entity (NCE) is a cornerstone of a successful research program. Among these properties, solubility stands out as a critical determinant of a drug's lifecycle, influencing everything from in vitro assay reliability to oral bioavailability and formulation strategies. This guide provides a comprehensive technical overview of the solubility profile of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone, a heterocyclic compound of interest in medicinal chemistry.

While specific, publicly available quantitative solubility data for this exact molecule is scarce, this paper will establish a robust predictive framework based on its structural characteristics. We will draw comparisons with closely related, well-characterized analogues, notably 3-hydroxy-4-pyridinones like Deferiprone, to forecast its behavior across a spectrum of relevant solvent systems. Furthermore, this guide details the gold-standard experimental methodologies required to generate definitive thermodynamic solubility data, empowering researchers to perform these critical assessments in their own laboratories.

Physicochemical Characterization and Structural Analysis

A molecule's solubility is intrinsically linked to its structure. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 215.25 g/mol | [1][2][3][4] |

| Appearance | Khaki or off-white solid | |

| Melting Point | 171-173 °C | [3][4] |

| Predicted logP | 2.2 | [1] |

The structure of this compound reveals a molecule of dual character—an amphiphile. It comprises two key regions that dictate its interactions with solvents:

-

The Polar Headgroup: The 2-methyl-4(1H)-pyridinone ring is inherently polar. The ketone (C=O) and the secondary amine (N-H) functionalities can participate in hydrogen bonding, acting as a hydrogen bond acceptor and donor, respectively. This region promotes solubility in polar solvents.

-

The Nonpolar Tail: The benzyloxy group (-O-CH₂-Phenyl) introduces a significant nonpolar, lipophilic character to the molecule. The large, hydrophobic phenyl ring will preferentially interact with nonpolar solvents through van der Waals forces.

This amphiphilic nature suggests that the compound will exhibit limited solubility in the extremes of the polarity spectrum (i.e., highly polar water and very nonpolar alkanes) and will likely favor solvents of intermediate polarity or those with both polar and nonpolar characteristics.

Predictive Solubility Profile: A Comparative Analysis

To build a predictive model for the solubility of this compound, we can analyze the known solubility of its structural analogue, Deferiprone (3-hydroxy-1,2-dimethyl-4(1H)-pyridinone) .

Deferiprone Solubility Data:

-

Water: 3.33 mg/mL (23.93 mM)[] or up to 16-18 g/L (approx. 115-129 mM)[6]. This indicates good aqueous solubility.

-

DMSO: 7.14 mg/mL (51.31 mM)[].

-

Methanol: 5 mg/mL[7].

The primary structural difference is the replacement of the small, polar hydroxyl (-OH) group in Deferiprone (or its N-desmethyl analogue) with the large, nonpolar benzyloxy (-OCH₂Ph) group in our target compound. This substitution has profound implications:

-

Aqueous Solubility: The addition of the bulky, hydrophobic benzyl group is expected to significantly decrease aqueous solubility compared to Deferiprone. The energetic penalty of creating a cavity in the highly structured hydrogen-bond network of water to accommodate the phenyl ring will be substantial.

-

Polar Organic Solvents (Ethanol, Methanol): These solvents have both polar (hydroxyl group) and nonpolar (alkyl chain) character. While the pyridinone ring will interact favorably, the benzyl group will also be better solvated than in water. Solubility is expected to be moderate, likely higher than in water.

-

Aprotic Polar Solvents (DMSO, Acetonitrile): DMSO is a strong hydrogen bond acceptor and can effectively solvate the polar ring. Its inherent polarity can also accommodate the benzyl group to some extent. High solubility is predicted in DMSO.

-

Nonpolar Solvents (Dichloromethane, Chloroform): These solvents will interact favorably with the large benzyloxy group. However, they are poor at solvating the polar pyridinone ring. Therefore, solubility is expected to be low to moderate.

Based on this analysis, a predicted qualitative solubility profile is presented below. It is imperative to note that these are expert predictions and must be confirmed by experimental data.

Table 1: Predicted Solubility Profile of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

|---|---|---|---|

| Water | Polar Protic | Very Low | Large hydrophobic benzyl group dominates. |

| PBS (pH 7.4) | Aqueous Buffer | Very Low | Similar to water; compound is likely neutral at this pH. |

| Methanol | Polar Protic | Moderate | Balances solvation of polar ring and nonpolar group. |

| Ethanol | Polar Protic | Moderate | Slightly better solvation of nonpolar group than methanol. |

| DMSO | Polar Aprotic | High | Excellent solvent for many organic molecules; solvates polar ring well. |

| Dichloromethane | Nonpolar | Low to Moderate | Favorable for benzyl group but poor for polar pyridinone ring. |

| Acetonitrile | Polar Aprotic | Moderate | Intermediate polarity provides balanced solvation. |

Gold-Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move from prediction to definitive data, the shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility. The following protocol provides a self-validating system for generating reliable data.

Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected solvents (HPLC grade)

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge or filtration system (e.g., 0.22 µm PTFE syringe filters)

-

Validated analytical method for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

-

pH meter (for aqueous solutions)

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" is critical and means that a visible amount of undissolved solid remains at the end of the experiment. Add a precisely known volume (e.g., 2.0 mL) of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) and speed (e.g., 300 RPM). Allow the mixture to shake for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is standard for most compounds.

-

Phase Separation: After equilibration, confirm visually that excess solid is still present. This is the self-validating step which ensures saturation was achieved. Separate the solid from the saturated solution. This can be done by:

-

Filtration: Withdraw a sample using a syringe and pass it through a chemically compatible 0.22 µm syringe filter into a clean vial. Discard the first few drops to avoid adsorptive losses.

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid. Carefully collect the supernatant.

-

-

Quantification: Prepare a series of dilutions of the clear filtrate (or supernatant) with the appropriate mobile phase or solvent. Analyze the concentration of the dissolved compound using a pre-validated HPLC-UV or UV-Vis spectrophotometry method against a standard calibration curve.

-

pH Measurement: For all aqueous-based solvents (e.g., water, PBS), the pH of the final saturated solution must be measured and reported, as it can be altered by the dissolved compound.[8][9]

Visualization of Key Concepts and Workflows

Visual aids are essential for clarifying complex processes and relationships in scientific research.

Factors Influencing Solubility

The interplay between the molecular features of this compound and the properties of a solvent is depicted below.

Caption: Step-by-step workflow for the Shake-Flask solubility assay.

Conclusion and Future Directions

This guide establishes a robust framework for understanding and determining the solubility of this compound. Based on a detailed structural analysis and comparison with known analogues, we predict the compound to have low aqueous solubility and moderate to high solubility in polar organic solvents like DMSO and ethanol. This profile is a direct consequence of its amphiphilic nature, balancing a polar pyridinone core with a lipophilic benzyloxy substituent.

For drug development professionals, this predictive analysis flags potential challenges with aqueous-based formulations and oral bioavailability. The immediate and necessary next step is the empirical determination of its thermodynamic solubility using the detailed shake-flask protocol provided. The resulting data will be indispensable for guiding formulation development, selecting appropriate vehicles for toxicological studies, and ensuring the integrity of data from in vitro biological screening campaigns.

References

- Apley, M., et al. (2013). Solubility Criteria for Veterinary Drugs—Workshop Report. Pharmaceutical Forum, 39(4).

- Quora. (2017). How do you perform the shake flask method to determine solubility?

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BioAssay Systems. Solubility Testing – Shake Flask Method.

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 118967, this compound.

- BOC Sciences. (n.d.). CAS 30652-11-0 Deferiprone.

- Cayman Chemical. (2022).

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2972, Deferiprone.

- CymitQuimica. (n.d.). This compound.

- Matrix Scientific. (n.d.). This compound.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 3-Benzyloxy-2-methyl-1H-pyridin-4-one.

Sources

- 1. This compound | C13H13NO2 | CID 2726416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 61160-18-7 [amp.chemicalbook.com]

- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 6. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(benzyloxy)-2-methyl-4(1H)-pyridinone: A Key Intermediate in the Synthesis of Iron Chelating Agents

Abstract: This technical guide provides a comprehensive overview of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone, a pivotal chemical intermediate in the field of medicinal chemistry. The document details its chemical identifiers, physicochemical properties, and a robust synthesis protocol. The primary focus is on its strategic application as a protected precursor to 3-hydroxy-4-pyridinone derivatives, a class of compounds renowned for their potent iron(III) chelating properties. The guide elucidates the mechanism of action of these chelators in the context of iron overload disorders and provides a detailed experimental protocol for the deprotection of the title compound to its biologically active form. This paper is intended for researchers, chemists, and professionals in drug development and biomedical research.

Introduction

The pyridinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Among its isomers, the 3-hydroxy-4(1H)-pyridinone core is of particular significance due to its exceptional ability to form stable complexes with hard metal ions, most notably ferric iron (Fe³⁺).[3][4] This property has been successfully harnessed in the development of iron chelation therapies. The archetypal drug from this class, Deferiprone (1,2-dimethyl-3-hydroxy-4(1H)-pyridinone), is an orally active agent used clinically to treat transfusional iron overload in patients with conditions like thalassemia.[5]

Iron overload is a pathological condition where excess iron accumulates in vital organs such as the heart and liver, leading to significant morbidity and mortality.[6][7] The human body lacks a natural mechanism for excreting excess iron, making chelation therapy—the use of agents that bind to and facilitate the removal of iron—an essential life-saving intervention.[8][9]

The synthesis of novel 3-hydroxy-4(1H)-pyridinone analogs to improve efficacy, safety, and pharmacokinetic profiles is an active area of research. In this context, protecting group chemistry is essential. The hydroxyl group at the 3-position is crucial for chelation and must often be masked during synthetic modifications elsewhere on the molecule. The benzyl ether is an ideal protecting group for this purpose due to its stability under various reaction conditions and its clean, efficient removal via catalytic hydrogenation.

This guide focuses on This compound , the benzyl-protected form of a close analog of Deferiprone. Its role as a key synthetic intermediate makes it a compound of high interest for researchers developing next-generation iron chelators and other targeted therapeutics.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and properties of this compound are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 61160-18-7[10][11][12] |

| IUPAC Name | 3-(benzyloxy)-2-methyl-1H-pyridin-4-one |

| Molecular Formula | C₁₃H₁₃NO₂[10] |

| Molecular Weight | 215.25 g/mol [10] |

| InChI Key | WBKGCSWOAILTET-UHFFFAOYSA-N[12] |

| Canonical SMILES | CC1=C(C(=O)C=CN1)OCC2=CC=CC=C2 |

| Synonyms | 3-(Benzyloxy)-2-methylpyridin-4(1H)-one, 2-Methyl-3-(phenylmethoxy)-4(1H)-pyridone[12] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value / Description | Source |

| Physical Form | Khaki to brown solid/cubic crystals | [11][13] |

| Melting Point | 171-173 °C | [14][15] |

| Boiling Point | 389.5 °C at 760 mmHg (Predicted) | [14] |

| Solubility | Soluble in chloroform; recrystallized from methanol/ether | [11] |

| Storage | Sealed in dry, Room Temperature or 0-5 °C | [11][13] |

| ¹H NMR | (CDCl₃): δ 7.39 (d, 1H, J=6.9Hz), 7.31-7.25 (m, 5H), 6.35 (d, 1H, J=6.9Hz), 5.03 (s, 2H), 2.15 (s, 3H) | [11] |

| ¹³C NMR | Predicted shifts based on structure: Aromatic C: 110-140 ppm; Carbonyl C=O: ~175 ppm; Pyridinone C=C: ~115, ~140 ppm; Methylene -CH₂-: ~70 ppm; Methyl -CH₃: ~15 ppm. | N/A |

| IR Spectroscopy | Expected characteristic peaks: C=O (pyridinone): ~1640 cm⁻¹; C=C (aromatic/pyridinone): ~1600, ~1500 cm⁻¹; C-O (ether): ~1250, ~1050 cm⁻¹. | N/A |

| Mass Spec (EI) | Expected fragments: M+ at m/z 215; loss of benzyl (C₇H₇) leading to a fragment at m/z 124; tropylium ion at m/z 91. | N/A |

Synthesis and Purification

The most common and efficient synthesis of this compound involves a ring transformation reaction starting from the corresponding pyranone precursor, 3-(benzyloxy)-2-methyl-4H-pyran-4-one. The pyranone oxygen is displaced by nitrogen from an ammonia source to yield the desired pyridinone.

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[11]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-(benzyloxy)-2-methyl-4H-pyran-4-one (13.8 g, 0.064 mol), ethanol (25 mL), and a concentrated aqueous ammonia solution (50 mL).

-

Reaction: Heat the mixture to reflux and maintain for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess ammonia by distillation under reduced pressure using a rotary evaporator.

-

Aqueous Workup:

-

Dissolve the resulting residue in deionized water (approx. 100 mL).

-

Adjust the pH of the aqueous solution to 1 by the dropwise addition of concentrated hydrochloric acid (HCl).

-

Transfer the acidic solution to a separatory funnel and wash with ethyl acetate (3 x 25 mL) to remove any unreacted starting material and non-basic impurities. Discard the organic layers.

-

Carefully adjust the pH of the aqueous phase to 10 by adding a 2 M sodium hydroxide (NaOH) solution.

-

Extract the product from the basic aqueous solution with chloroform (3 x 100 mL).

-

-

Isolation and Purification:

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a mixture of methanol and diethyl ether to afford pure this compound as brown cubic crystals (Typical Yield: ~75%).

-

Application in Drug Development: Iron Chelation Therapy

Pathophysiology of Iron Overload

Chronic blood transfusions, required for diseases like β-thalassemia and sickle cell disease, introduce a significant amount of iron into the body.[16] Each unit of blood contains approximately 200-250 mg of iron.[5] Over time, this exogenous iron overwhelms the body's iron-binding capacity (transferrin), leading to the circulation of toxic non-transferrin-bound iron (NTBI).[4][8] This free iron is readily taken up by parenchymal cells of the liver, heart, and endocrine glands, where it catalyzes the formation of reactive oxygen species (ROS) via the Fenton reaction.[6] This oxidative stress leads to cellular damage, fibrosis, and ultimately organ failure, with cardiomyopathy being the leading cause of death in untreated patients.[3]

Mechanism of Action: 3-Hydroxy-4-Pyridinone Chelators

The therapeutic utility of this compound lies in its role as a precursor to the active chelating agent, 3-hydroxy-2-methyl-4(1H)-pyridinone. The benzyl group must be removed to unmask the 3-hydroxy group, which is essential for metal binding.

The deprotected 3-hydroxy-4-pyridinone acts as a bidentate ligand, meaning it uses two atoms—in this case, the oxygen atoms of the 3-hydroxy and 4-keto groups—to bind to a single metal ion. Ferric iron (Fe³⁺) has a coordination number of six, meaning it can bind to six donor atoms. Consequently, three molecules of the bidentate 3-hydroxy-4-pyridinone ligand arrange octahedrally around a single Fe³⁺ ion to form a highly stable, neutral 3:1 complex.[3] This neutral charge and relatively low molecular weight allow the complex to be readily excreted from the body, primarily via the urine.[17] By sequestering the toxic free iron into this stable, excretable complex, the chelator effectively removes iron from the body, reducing the iron burden and mitigating organ damage.

Caption: The chelation process of ferric iron by 3-hydroxy-4-pyridinone ligands.

Key Experimental Protocol: Deprotection to Active Chelator

To unmask the active iron-chelating moiety, the benzyl protecting group must be removed. Catalytic hydrogenation is a clean and high-yielding method for this transformation, avoiding the harsh reagents associated with other ether cleavage methods.

Sources

- 1. qualitas1998.net [qualitas1998.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Iron Chelation Therapy in Thalassemia Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular pathogenesis of iron overload - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The importance of chelation therapy in thalassemia and iron chelators available for patients | VJHemOnc [vjhemonc.com]

- 6. Iron overload - Wikipedia [en.wikipedia.org]

- 7. Body iron metabolism and pathophysiology of iron overload | springermedizin.de [springermedizin.de]

- 8. Iron Overload and Chelation Therapy | Northern California Comprehensive Thalassemia Center [thalassemia.ucsf.edu]

- 9. ashpublications.org [ashpublications.org]

- 10. This compound | C13H13NO2 | CID 2726416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 61160-18-7 [amp.chemicalbook.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. 3-Benzyloxy-2-methyl-1H-pyridin-4-one | 61160-18-7 [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound | CAS#:61160-18-7 | Chemsrc [chemsrc.com]

- 16. emedicine.medscape.com [emedicine.medscape.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

literature review on 3-(benzyloxy)-2-methyl-4(1H)-pyridinone research

An In-Depth Technical Guide to 3-(Benzyloxy)-2-methyl-4(1H)-pyridinone: A Key Intermediate in the Development of Advanced Iron Chelators

Introduction: The Challenge of Systemic Iron Overload

Systemic iron overload is a pathological condition characterized by the progressive accumulation of iron in various organs, leading to significant morbidity and mortality.[1][2] The human body lacks a regulated mechanism for excreting excess iron, making it susceptible to overload from both hereditary conditions, such as hemochromatosis, and secondary causes like repeated blood transfusions required for treating anemias like β-thalassemia.[1][3][4] If left untreated, this iron deposition can cause severe damage to the liver, heart, and endocrine glands.[2][4]

The mainstay of treatment for iron overload is chelation therapy, which involves the administration of agents that bind to iron, forming a complex that can be safely excreted from the body.[2] While agents like parenteral deferoxamine and oral deferasirox are in clinical use, the development of orally active, effective, and well-tolerated chelators remains a critical goal in medicine.[5][6][7] The 3-hydroxypyridin-4-one (HOPO) scaffold has emerged as a highly promising structural motif in this pursuit. Deferiprone, a 1,2-dimethyl-3-hydroxypyridin-4-one, is an approved oral iron chelator that has demonstrated efficacy, particularly in removing cardiac iron.[5][6] However, its therapeutic window is narrowed by side effects and a metabolic profile that leads to rapid inactivation.[5][7]

This has spurred intensive research into developing next-generation HOPO analogues with superior properties. Central to this effort is the synthesis of novel derivatives, where This compound serves as a cornerstone. This compound is a critical protected intermediate, allowing for the chemical manipulation and construction of advanced chelators, which are then activated by removing the benzyl protecting group to reveal the iron-binding 3-hydroxy moiety. This guide provides a comprehensive overview of the synthesis, mechanism, and therapeutic context of this pivotal molecule and its derivatives.

Part 1: Synthesis and Physicochemical Characterization

The journey to a potent iron chelator begins with its chemical synthesis. The benzyloxy group in this compound plays a crucial role as a protecting group for the phenol-like hydroxyl group. This protection is essential because the acidic proton of the hydroxyl group would interfere with many standard organic reactions used to build more complex molecules. By temporarily replacing it with a stable benzyl group, chemists can perform modifications on other parts of the molecule before liberating the active iron-binding site in a final step.

Experimental Protocol: Synthesis of this compound

The following protocol outlines a common method for synthesizing the title compound from 3-(benzyloxy)-2-methyl-4H-pyran-4-one.[8] The causality behind this two-step approach is the conversion of the pyranone ring into a pyridinone ring by reacting it with an ammonia source.

Step 1: Ammonolysis of 3-(benzyloxy)-2-methyl-4H-pyran-4-one

-

Reaction Setup: To a solution of 3-(benzyloxy)-2-methyl-4H-pyran-4-one (13.8 g, 0.064 mol) in ethanol (25 mL), add an aqueous ammonia solution (50 mL).

-

Reflux: Heat the reaction mixture to reflux and maintain it overnight. The elevated temperature facilitates the nucleophilic attack of ammonia and subsequent ring transformation.

-

Solvent Removal: After the reaction is complete (monitored by TLC), remove the solvent by distillation under reduced pressure.

-

Acidification: Dissolve the residue in water and adjust the pH to 1 with concentrated hydrochloric acid. This step protonates the product, aiding in its purification.

-

Extraction & Basification: Wash the acidic aqueous phase with ethyl acetate (3 x 25 mL) to remove any unreacted starting material or non-basic impurities. Subsequently, adjust the pH of the aqueous phase to 10 with a 2 M sodium hydroxide solution to deprotonate the pyridinone, making it soluble in organic solvents.

-

Final Extraction: Extract the product into chloroform (3 x 1 L). The large volume is necessary due to the product's solubility characteristics.

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: Recrystallize the crude solid from a methanol/ether solvent mixture to obtain the final product as brown cubic crystals.[8]

Visualization: Synthetic Workflow

Caption: Synthetic pathway for this compound.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its application in drug development.

| Property | Value | Reference(s) |

| CAS Number | 61160-18-7 | [8][9][10] |

| Molecular Formula | C₁₃H₁₃NO₂ | [9][11] |

| Molecular Weight | 215.25 g/mol | [9][10] |

| Melting Point | 171-173 °C | [8][12] |

| Appearance | Khaki or Brown Solid | [8][13] |

| IUPAC Name | This compound | [9][13] |

Protocol: Deprotection to Active Chelator

To unmask the iron-binding hydroxyl group, the benzyl ether must be cleaved. A standard and effective method is catalytic hydrogenation.

-

Dissolution: Dissolve this compound in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10% by weight).

-

Hydrogenation: Place the mixture in a hydrogenation apparatus and apply hydrogen gas (H₂), often at a pressure of 1-4 atmospheres.

-

Reaction: Stir the reaction at room temperature until the uptake of hydrogen ceases, indicating the completion of the reaction.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Remove the solvent under reduced pressure to yield the deprotected product, 3-hydroxy-2-methyl-4(1H)-pyridinone.

Part 2: The Core Science of 3-Hydroxypyridin-4-one Iron Chelators

The therapeutic efficacy of HOPO compounds is rooted in their fundamental coordination chemistry with ferric iron (Fe³⁺).

Mechanism of Iron Chelation

The 3-hydroxy-4-pyridinone core is a bidentate chelator, meaning it uses two donor atoms (the deprotonated hydroxyl and ketone oxygens) to bind to a single metal ion.[14] Since iron(III) has six coordination sites, a stable, octahedrally coordinated complex is formed when three HOPO molecules wrap around a single iron ion.[5] This 3:1 stoichiometry is crucial for effectively sequestering iron and preventing it from participating in harmful redox reactions, such as the generation of hydroxyl radicals. The resulting neutral complex is highly stable and can be efficiently excreted.

Visualization: Fe(III) Chelation by 3-Hydroxy-2-methyl-4(1H)-pyridinone

Caption: 3:1 coordination of HOPO ligands to a central Fe(III) ion.

Systemic Iron Homeostasis and its Dysregulation

Under normal physiological conditions, iron levels are tightly controlled by the peptide hormone hepcidin, which is synthesized in the liver.[1][15] Hepcidin regulates iron entry into the bloodstream by binding to and inducing the degradation of ferroportin, the only known cellular iron exporter.[4][15] In iron overload disorders, such as hereditary hemochromatosis or anemias with ineffective erythropoiesis (e.g., β-thalassemia), hepcidin production is inappropriately low relative to the body's iron stores.[4][15] This hepcidin deficiency leads to uncontrolled ferroportin activity, causing excessive iron absorption from the gut and release from macrophages, ultimately resulting in toxic tissue iron accumulation.[4] Oral iron chelators intervene by providing an alternative pathway for iron excretion, bypassing this broken regulatory system.

Visualization: Simplified Iron Homeostasis

Caption: Hepcidin's central role in regulating iron export.

Part 3: Therapeutic Landscape and Preclinical Rationale

While Deferiprone validated the clinical utility of the HOPO class, its limitations underscore the need for improved analogues. Research efforts focus on enhancing efficacy, optimizing pharmacokinetic profiles, and reducing toxicity.

Rationale for Developing New Analogues

The search for better oral iron chelators is driven by several factors:

-

Metabolic Stability: Deferiprone is rapidly metabolized, primarily through glucuronidation of its 3-hydroxy group, which renders it inactive as a chelator. This leads to lower efficacy and requires frequent dosing.[7] Novel analogues are designed to be more resistant to this metabolic pathway.

-

Efficacy and pFe³⁺: The iron binding affinity, quantified by the pFe³⁺ value (the negative logarithm of the free Fe³⁺ concentration at pH 7.4), is a critical parameter. Designing chelators with higher pFe³⁺ values could lead to more efficient iron scavenging at lower drug concentrations.[5]

-

Toxicity: Deferiprone is associated with several side effects, the most serious being agranulocytosis (a severe drop in white blood cells), which requires regular blood monitoring.[5][16] Other issues include joint pain and gastrointestinal problems.[5][16] The goal is to develop compounds with an improved safety profile.

Biological Activity of HOPO Chelators

Preclinical and clinical studies have demonstrated that HOPO chelators effectively reduce iron levels in key organs.

-

Organ-Specific Iron Removal: Studies in iron-overloaded animal models have shown that various HOPO compounds significantly reduce hepatic (liver) iron concentrations.[17] Deferiprone has shown a particular advantage in reducing cardiac iron, a critical benefit for thalassemia patients at risk of heart failure.[6]

-

Antioxidant Activity: Beyond simply removing iron, which itself is a pro-oxidant, some HOPO compounds exhibit direct radical-scavenging activity, providing an additional layer of protection against oxidative stress.[18]

Pharmacokinetics and Toxicology Considerations

The clinical success of an oral chelator is heavily dependent on its pharmacokinetic (PK) and toxicological profile.

-

Oral Bioavailability: A key advantage of the HOPO class is its ability to be absorbed from the gut, offering a significant improvement in convenience over parenteral drugs.[19] PK studies in animal models are crucial to determine absorption, distribution, metabolism, and excretion (ADME) properties.[20][21]

-

Metal Selectivity: An ideal chelator should have a high affinity for iron(III) while having a much lower affinity for other essential divalent metal ions like zinc(II), copper(II), and calcium(II) to avoid disrupting their homeostasis.[16][22] The order of metal binding by Deferiprone at physiological pH is Fe > Cu > Al > Zn.[16]

Data Summary: Deferiprone as a Benchmark

| Parameter | Description | Reference(s) |

| Typical Dose | 75-100 mg/kg/day, divided into three doses | [16] |

| Primary Efficacy | Reduces liver iron and serum ferritin; particularly effective for cardiac iron. | [6][16] |

| Metabolism | Rapidly inactivated via glucuronidation. | [7] |

| Major Side Effects | Agranulocytosis (0.6%), musculoskeletal pain (15%), gastrointestinal issues (6%), potential zinc deficiency (1%). | [5][16] |

Part 4: Future Directions and Conclusion

The field of iron chelation is continually evolving, with this compound and similar intermediates providing the chemical toolkit for innovation.

Advanced Drug Design Strategies

-

Hexadentate Chelators: A leading strategy involves linking three bidentate HOPO units together to create a single hexadentate molecule. This pre-organized structure can bind iron in a 1:1 ratio, which can lead to significantly higher affinity and stability compared to the 3:1 complex formed by bidentate chelators.[6]

-

Modulating Lipophilicity: By making chemical modifications to the pyridinone ring (guided by intermediates like the title compound), researchers can fine-tune the lipophilicity of the final chelator. This can alter its absorption, tissue distribution, and ability to penetrate cell membranes to access intracellular iron pools.[7]

Emerging Applications

The powerful metal-binding properties of the HOPO scaffold are being explored beyond iron overload. Their high affinity for other trivalent metal ions has led to their development as bifunctional chelators for radiometals like Gallium-68, which is used in Positron Emission Tomography (PET) for molecular imaging.[6]

Conclusion

This compound represents more than just a chemical compound; it is a critical enabler in the sophisticated process of modern drug design. As a protected precursor to the potent 3-hydroxypyridin-4-one iron-binding motif, it provides the synthetic flexibility required to build next-generation chelators. The research stemming from this and related structures aims to overcome the limitations of current therapies for iron overload disorders by delivering molecules with enhanced efficacy, improved metabolic stability, and a superior safety profile. The continued exploration of this chemical space holds the promise of providing safer, more effective, and more convenient treatments for patients worldwide who suffer from the debilitating consequences of iron overload.

References

-

ScienceDirect. The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values. [Link]

-

DeepDyve. New concepts of iron and aluminium chelation therapy with oral L1 (deferiprone) and other chelators. A review. [Link]

-

PubChem. This compound. [Link]

-

PubMed. Copper complexation by 3-hydroxypyridin-4-one iron chelators: structural and iron competition studies. [Link]

-

National Center for Biotechnology Information. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. [Link]

-

ASH Publications. Comparison of the subacute toxicity and efficacy of 3-hydroxypyridin-4- one iron chelators in overloaded and nonoverloaded mice | Blood. [Link]

-

National Institutes of Health. Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators. [Link]

-

PubMed. CN128: A New Orally Active Hydroxypyridinone Iron Chelator. [Link]

- Googleapis.com. pyridinone derivatives useful as reactive oxygen species (ROS) scavengers.

-

National Center for Biotechnology Information. Iron overload disorders. [Link]

-

The Lancet. 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload. [Link]

-

PubMed. Inherited iron overload disorders. [Link]

-

MDPI. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. [Link]

-

PubMed. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. [Link]

-

ResearchGate. Isolation and biological activities of 3-hydroxy-4(1H)-pyridone. [Link]

-

National Institutes of Health. Hepcidin in iron overload disorders - PubMed. [Link]

-

Unisi. Multipurpose Iron-Chelating Ligands Inspired by Bioavailable Molecules - Usiena air. [Link]

-

National Institutes of Health. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. [Link]

-

PubMed. The iron chelator pyridoxal isonicotinoyl hydrazone (PIH) and its analogues prevent damage to 2-deoxyribose mediated by ferric iron plus ascorbate. [Link]

-

PubMed. Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl-)-amino]-methyl}-phenoxy-)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats. [Link]

-

PubMed. Iron overload disorders: treatment options for patients refractory to or intolerant of phlebotomy. [Link]

-

MDPI. Phytochemical Profiling, Biological Activities, and In Silico Molecular Docking Studies of Causonis trifolia (L.) Mabb. & J.Wen Shoot. [Link]

-

National Center for Biotechnology Information. Striking the target in iron overload disorders. [Link]

-

001CHEMICAL. CAS No. 61160-18-7, this compound. [Link]

-

National Center for Biotechnology Information. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. [Link]

-

PubChem. 3-(6-(Benzyloxy)pyridin-3-yl)-4-methylbenzaldehyde. [Link]

-

ChemBK. 3-benzyloxy-1-n-hexyl-2-methyl-4-pyridone. [Link]

-

Chemsrc. This compound | CAS#:61160-18-7. [Link]

Sources

- 1. Iron overload disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iron overload disorders: treatment options for patients refractory to or intolerant of phlebotomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inherited iron overload disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Striking the target in iron overload disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN128: A New Orally Active Hydroxypyridinone Iron Chelator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 61160-18-7 [amp.chemicalbook.com]

- 9. This compound | C13H13NO2 | CID 2726416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 001chemical.com [001chemical.com]

- 11. 3-Benzyloxy-2-methyl-pyridin-4-ol | CymitQuimica [cymitquimica.com]

- 12. This compound | CAS#:61160-18-7 | Chemsrc [chemsrc.com]

- 13. 3-Benzyloxy-2-methyl-1H-pyridin-4-one | 61160-18-7 [sigmaaldrich.com]

- 14. mdpi.com [mdpi.com]

- 15. Hepcidin in iron overload disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. deepdyve.com [deepdyve.com]

- 17. ashpublications.org [ashpublications.org]

- 18. researchgate.net [researchgate.net]